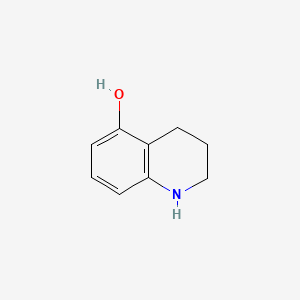

1,2,3,4-Tetrahydroquinolin-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10-11H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACROBBFQRNFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210416 | |

| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61468-43-7 | |

| Record name | 5-Hydroxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61468-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061468437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroquinoline Scaffold

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-5-ol

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products, medicinal agents, and functional materials.[1][2] Its rigid, three-dimensional structure is a key pharmacophore that allows for precise spatial orientation of substituents, making it a cornerstone in modern drug design. Derivatives of THQ have demonstrated a vast array of biological activities, including antiarrhythmic, antiviral, antimalarial, and neuroprotective properties.[2] The strategic placement of functional groups on the THQ ring system is critical for modulating this activity. Specifically, the introduction of a hydroxyl group at the 5-position (this compound) provides a crucial hydrogen-bonding moiety and a handle for further chemical elaboration, making its efficient synthesis a topic of significant interest for researchers in organic and medicinal chemistry.

This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound. We will delve into the foundational strategies, explaining the causal mechanisms behind experimental choices, and present detailed, field-proven protocols. The narrative is structured to guide the researcher from the construction of the aromatic quinoline precursor to its subsequent reduction, ensuring a thorough understanding of the entire synthetic sequence.

Primary Synthetic Strategy: A Two-Stage Approach

The most direct and widely adopted route to this compound involves a two-stage process. First, the corresponding aromatic heterocycle, 5-hydroxyquinoline, is synthesized. Second, the pyridine ring of this precursor is selectively reduced to yield the target tetrahydroquinoline. This modular approach allows for optimization at each distinct stage.

Stage 1: Assembly of the 5-Hydroxyquinoline Core via the Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic, powerful method for the synthesis of quinolines from anilines.[3][4] It involves the reaction of an aromatic amine with glycerol in the presence of a dehydrating acid (typically sulfuric acid) and an oxidizing agent.[5]

Causality and Mechanistic Insight: To obtain the desired 5-hydroxyquinoline, 3-aminophenol is the logical choice for the starting aniline. The reaction proceeds through several key steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 3-aminophenol acts as a nucleophile, adding to the acrolein via a conjugate (Michael) addition.

-

Electrophilic Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization. The electron-donating hydroxyl group of the 3-aminophenol ring directs this cyclization, with the para-position relative to the amino group being the most activated site for electrophilic attack, leading to the formation of the new heterocyclic ring at the C-4a and C-8a positions.

-

Dehydration and Oxidation: The cyclized intermediate is then dehydrated and subsequently oxidized to form the stable aromatic quinoline ring system. The oxidizing agent, traditionally arsenic acid or nitrobenzene, facilitates this final aromatization step.

The classical Skraup reaction is notoriously exothermic and can be difficult to control.[6][7] Modified procedures have been developed to mitigate this hazard, often involving the slow addition of reactants and careful temperature management.[6][7]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-5-ol

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a foundational heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its rigid, bicyclic structure serves as a versatile template in medicinal chemistry, forming the core of numerous bioactive compounds, including those developed for neurological disorders and cancer. As a key intermediate, the functionalization of the tetrahydroquinoline ring allows chemists to systematically explore structure-activity relationships, leading to the development of novel drug candidates with enhanced efficacy and targeted action.

This guide focuses on a specific, valuable derivative: 1,2,3,4-Tetrahydroquinolin-5-ol (CAS No. 61468-43-7) . This molecule is distinguished by a hydroxyl group on the aromatic ring, a feature that significantly influences its physicochemical properties and reactivity. It is recognized as an efficient and selective pharmacophore, offering a strategic skeleton for optimization in drug discovery.[1] Understanding the core physicochemical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This document provides a comprehensive overview of its known properties, theoretical spectroscopic characteristics, and detailed, field-proven protocols for its empirical characterization.

Molecular and Structural Fundamentals

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.

-

Chemical Name: this compound

-

CAS Number: 61468-43-7

-

Molecular Formula: C₉H₁₁NO[1]

-

Molecular Weight: 149.19 g/mol [1]

-

SMILES: C1CC2=C(C=CC=C2O)NC1[1]

Core Physicochemical Properties

Quantitative physicochemical data dictates a compound's behavior in various environments, from reaction vessels to biological systems. While extensive experimental data for this compound is not widely published, we can summarize known values and provide expert analysis on expected properties based on its structure and comparison to its parent molecule, 1,2,3,4-tetrahydroquinoline.

| Property | Value / Expected Value | Justification & Causality |

| Boiling Point | 300.3 °C[1] | The high boiling point is attributed to the molecule's polarity and, most significantly, its capacity for intermolecular hydrogen bonding via both the secondary amine (-NH) and the phenolic hydroxyl (-OH) groups. |

| Melting Point | Data not available. Expected to be a solid at room temperature. | The parent compound, 1,2,3,4-tetrahydroquinoline, has a melting point of 9-14 °C.[2][3] The addition of the polar hydroxyl group on the 5-position will significantly increase intermolecular forces (hydrogen bonding), leading to a much higher melting point, likely resulting in a solid state at standard conditions. |

| Aqueous Solubility | Data not available. Expected to have low to moderate solubility. | The parent compound is sparingly soluble in water (<1 g/L).[4] The hydroxyl group on the 5-ol isomer will increase polarity and introduce an additional site for hydrogen bonding with water, thereby increasing its aqueous solubility relative to the parent compound. However, the hydrophobic bicyclic core will still limit overall solubility. |

| pKa (Acid/Base Dissociation) | Data not available. Expected to have two pKa values. | This molecule is amphoteric. 1) The secondary amine is basic (pKa₁ ≈ 4.5-5.5). Its basicity will be slightly reduced compared to the parent compound (predicted pKa ~5.09) due to the electron-withdrawing effect of the nearby phenolic hydroxyl group.[4] 2) The phenolic hydroxyl group is acidic (pKa₂ ≈ 9-10), similar to phenol itself. |

| LogP (Octanol-Water Partition) | Data not available. Expected to be < 2.29. | The partition coefficient (LogP) is a measure of lipophilicity.[5] The parent compound has a LogP of 2.29.[6] The introduction of a polar hydroxyl group will increase the molecule's hydrophilicity, thus significantly lowering its LogP value. A lower LogP is a critical factor in predicting a drug candidate's ADME properties.[5] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectral features.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear as a complex multiplet. The electron-donating effects of both the -OH and -NH groups will shift these protons upfield compared to benzene. Their specific chemical shifts and splitting patterns (coupling constants) will be diagnostic of the 1,2,3-substitution pattern.

-

Amine Proton (N-H): A broad singlet, typically in the δ 3.5-5.0 ppm range, which may exchange with D₂O.

-

Hydroxyl Proton (O-H): A broad singlet, often in the δ 4.5-8.0 ppm range (can vary significantly with solvent and concentration), which will also exchange with D₂O.

-

Aliphatic Protons (δ 1.8-3.5 ppm): The three sets of methylene protons (-CH₂-) at positions 2, 3, and 4 will show complex signals.

-

C4-H₂ (adjacent to aromatic ring): Expected around δ 2.7-2.9 ppm as a triplet.

-

C2-H₂ (adjacent to nitrogen): Expected around δ 3.2-3.4 ppm as a triplet.

-

C3-H₂: Expected as a multiplet around δ 1.9-2.1 ppm, coupled to both the C2 and C4 protons.

-

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum should display 9 distinct signals corresponding to the nine unique carbon atoms:

-

Aromatic Carbons (δ 110-155 ppm): Six signals will be present in the aromatic region. The carbon bearing the -OH group (C5) will be the most downfield-shifted in this group (around δ 150-155 ppm), while the other carbons will have shifts determined by the combined electronic effects of the substituents.

-

Aliphatic Carbons (δ 20-50 ppm): Three signals corresponding to the methylene carbons at C2, C3, and C4 will appear in the upfield region of the spectrum. The carbon adjacent to the nitrogen (C2) is expected to be the most downfield of this group (around δ 40-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

-

O-H Stretch (Alcohol/Phenol): A strong, broad absorption band in the region of 3500–3200 cm⁻¹.[7]

-

N-H Stretch (Secondary Amine): A moderate, sharp to somewhat broad peak typically appearing around 3400–3250 cm⁻¹.[7] This may overlap with the O-H band.

-

C-H Stretch (Aromatic): Multiple sharp, weaker bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C-H Stretch (Aliphatic): Multiple sharp bands appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).

-

C=C Stretch (Aromatic): Two or three sharp, moderate-intensity bands in the 1600–1400 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong band in the 1320–1000 cm⁻¹ region.[7]

Experimental Protocols for Physicochemical Characterization

For any research program, the ability to independently verify or determine physicochemical properties is crucial. The following section provides robust, self-validating protocols for key analytical procedures.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. This protocol uses a controlled heating rate to ensure thermal equilibrium for an accurate measurement.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Jab the open end of a glass capillary tube into the sample powder, loading it to a height of 3-4 mm.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to compact the sample into the sealed end, aiming for a final packed height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Pre-heating (Optional): For an unknown compound, perform a rapid determination by heating at 4-5°C/minute to find an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Set the apparatus to a temperature approximately 15-20°C below the expected or rough melting point.

-

Controlled Heating: Once the set temperature is reached, begin heating at a slow, controlled rate of 1-2°C per minute to ensure accuracy.

-

Observation & Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a transparent liquid.

-

-

Reporting: Report the result as the melting range (T₁ - T₂). For a pure sample, this range should be narrow. Perform the measurement in triplicate for reproducibility.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. By agitating an excess of the solid with the solvent for an extended period, the system reaches saturation, ensuring the measured concentration represents the true solubility limit under the specified conditions.

Methodology:

-

Preparation: To each of several sealed vials, add a precise volume of the desired solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of solid this compound to each vial. The excess is critical to ensure saturation is achieved and undissolved solid remains visible.

-

Equilibration: Place the sealed vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to allow the system to reach equilibrium. Some protocols may extend this to 48 or 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

-

Reporting: Report the solubility in units such as mg/mL or µM.

Conclusion

This compound is a heterobicyclic compound with significant potential as a building block in drug discovery. Its key physicochemical features are dominated by the presence of both a secondary amine and a phenolic hydroxyl group, which impart amphoteric properties, a high boiling point, and an expected increase in aqueous solubility relative to its parent scaffold. While specific experimental values for properties like melting point, solubility, and pKa are not widely reported, this guide provides a robust framework for their theoretical estimation and, more importantly, their empirical determination through validated laboratory protocols. A thorough characterization of these core properties is the essential first step for any researcher aiming to unlock the full synthetic and pharmacological potential of this valuable molecule.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline, 635-46-1. Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,2,3,4-tetrahydro-quinolin. Retrieved from [Link]

-

Millersville University. (n.d.). IR Chart. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 635-46-1 | 1,2,3,4-Tetrahydroquinoline | Tetrahydroquinolines | Ambeed.com [ambeed.com]

- 5. CAS:497068-73-2, 5-羟基-3,4-二氢喹啉-1(2H)-羧酸叔丁酯-毕得医药 [bidepharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-5-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydroquinolin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, structural features, synthetic pathways, spectroscopic signature, potential pharmacological relevance, and essential safety protocols.

Core Identifiers and Physicochemical Properties

This compound is a derivative of tetrahydroquinoline, featuring a hydroxyl group at the 5-position of the aromatic ring. This substitution pattern imparts specific chemical and biological properties that make it a valuable scaffold in the design of novel therapeutic agents.

| Identifier | Value | Source |

| CAS Number | 61468-43-7 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | C1CC2=C(C=CC=C2O)NC1 |

Physicochemical Data (Predicted and Experimental Analogues):

| Property | Predicted/Analogous Value |

| Appearance | Off-white to light brown solid |

| Boiling Point | >300 °C (estimated) |

| Melting Point | Not readily available |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| pKa | Phenolic OH: ~9-10; Anilino NH: ~4-5 (estimated) |

Synthesis of this compound: A Strategic Approach

The synthesis of substituted tetrahydroquinolines can be achieved through various strategies. A common and effective approach involves the reduction of the corresponding quinoline precursor. For this compound, a plausible synthetic route starts from 5-hydroxyquinoline.

digraph "Synthesis_of_1_2_3_4_Tetrahydroquinolin_5_ol" {

rankdir="LR";

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

"5-Hydroxyquinoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Reduction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"5-Hydroxyquinoline" -> "Reduction" [label=" H₂, Pd/C or NaBH₄, Lewis Acid"];

"Reduction" -> "this compound" [label=" Work-up"];

}

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification (General for this class of compounds):

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This compound represents a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its straightforward synthesis from commercially available starting materials, combined with the strategic placement of a hydroxyl group on the privileged tetrahydroquinoline scaffold, makes it an attractive starting point for the exploration of new chemical space and the discovery of novel bioactive molecules. This guide provides a foundational understanding of its key characteristics, empowering further research and innovation.

References

The Expanding Realm of Tetrahydroquinoline Alkaloids: A Technical Guide to Their Discovery, Natural Occurrence, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a diverse and growing class of natural products known as tetrahydroquinoline alkaloids.[1][2] These compounds are biosynthesized by a wide array of organisms, from bacteria and fungi to plants and marine invertebrates, and exhibit a remarkable spectrum of biological activities.[2][3][4] This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthetic origins of tetrahydroquinoline alkaloids. Furthermore, it offers field-proven insights into the experimental methodologies for their isolation and characterization, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore this promising family of bioactive molecules.

Introduction: The Significance of the Tetrahydroquinoline Core

The tetrahydroquinoline ring system, a fused heterocyclic scaffold, is a cornerstone in medicinal chemistry, appearing in numerous synthetic pharmaceuticals.[1] Its natural occurrence in the form of alkaloids has garnered significant attention due to the potent and varied biological activities these compounds possess, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[5][6] The exploration of naturally occurring tetrahydroquinoline alkaloids offers a rich pipeline for the discovery of novel drug leads and therapeutic agents.[1][7] This guide delves into the origins of these molecules, tracing their discovery and mapping their presence in the natural world.

A Journey of Discovery: Historical Context and Key Milestones

The story of tetrahydroquinoline alkaloids is intrinsically linked to the broader history of alkaloid chemistry. While the isoquinoline alkaloids have been studied for over a century, dedicated focus on the tetrahydroquinoline subclass is a more recent endeavor, spurred by advancements in spectroscopic techniques and a growing appreciation for their pharmacological potential.[8][9] Early discoveries were often serendipitous, with novel structures being elucidated from plants used in traditional medicine. The past few decades, in particular, have witnessed an explosion in the number of identified tetrahydroquinoline-containing natural products, driven by sophisticated screening programs and the exploration of new ecological niches, such as marine environments.[1][4]

The Widespread Natural Occurrence of Tetrahydroquinoline Alkaloids

Tetrahydroquinoline alkaloids are not confined to a single biological kingdom; their distribution is remarkably broad, a testament to the convergent evolution of biosynthetic pathways to produce this valuable scaffold.[1][2]

Plant Kingdom: A Rich Botanical Reservoir

Plants are a prolific source of tetrahydroquinoline alkaloids.[3] They are found in a variety of families, including the Rutaceae, Apocynaceae, and Leguminosae.[7][10][11] For instance, the genus Galipea has yielded several tetrahydroquinoline alkaloids, while species from the genus Melodinus are known to produce complex monoterpenoid quinoline alkaloids.[7][11] The fruits of Lycium barbarum (goji berry) have been found to contain unique tetracyclic tetrahydroquinoline-oxazine-ketohexoside fused alkaloids with neuroprotective activities.[7]

| Plant Source | Alkaloid Example(s) | Reported Biological Activity |

| Lycium barbarum | Lycibarbarines A-C | Neuroprotective[7] |

| Melodinus yunnanensis | Meloyunnanines A-C | Neurite growth-promoting[7] |

| Galipea officinalis | (Specific alkaloids not named in snippet) | (Not specified)[11] |

| Cactaceae family | Simple tetrahydroquinolines | (Varied)[12][13] |

| Chenopodiaceae family | Simple tetrahydroquinolines | (Varied)[12] |

| Fabaceae family | Simple tetrahydroquinolines | (Varied)[12] |

Marine Ecosystems: A Frontier for Novel Structures

The marine environment, particularly sponges and tunicates, has emerged as a fertile ground for the discovery of structurally novel and potent tetrahydroquinoline alkaloids.[4][13] A prime example is the renieramycin class of alkaloids, isolated from marine sponges of the Neopetrosia and Xestospongia genera, which exhibit significant cytotoxic activities.[13] The ecteinascidins, isolated from the Caribbean tunicate Ecteinascidia turbinata, are complex tris-tetrahydroisoquinoline alkaloids, with trabectedin (ET-743) being a clinically approved anticancer agent.[4][6]

Microbial World: Bacteria and Fungi as Bio-factories

Microorganisms, including actinomycetes and endophytic fungi, are increasingly recognized as producers of tetrahydroquinoline alkaloids.[1][7] For example, Streptomyces species have been shown to produce 5-alkyl-1,2,3,4-tetrahydroquinolines with antimicrobial properties.[1] The endophytic fungus Colletotrichum gloeosporioides has been found to produce a novel 1,4-benzoxazine derivative, showcasing the metabolic diversity within this microbial niche.[1]

The Blueprint of Life: Biosynthesis of the Tetrahydroquinoline Core

The biosynthesis of tetrahydroquinoline alkaloids involves diverse and fascinating enzymatic strategies. While the pathways for many of these alkaloids are still under investigation, a general understanding of the core-forming reactions is emerging.

A common biosynthetic route to the related and more extensively studied tetrahydroisoquinoline alkaloids (THIQs) is the Pictet-Spengler reaction.[12][14] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[8] For instance, the biosynthesis of many benzylisoquinoline alkaloids commences with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase.[12][14]

Caption: Generalized Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

While the Pictet-Spengler reaction is central to tetrahydroisoquinoline biosynthesis, the formation of the tetrahydroquinoline scaffold can occur through various other biosynthetic pathways, the elucidation of which is an active area of research.[1][2] These pathways often involve unique enzymatic cascades that lead to the diverse array of observed structures.[1]

From Nature to the Lab: A Guide to Isolation and Characterization

The successful isolation and structural elucidation of tetrahydroquinoline alkaloids from complex natural matrices require a systematic and multi-faceted approach. The causality behind the choice of each step is critical for maximizing yield and purity.

Extraction: The Critical First Step

The choice of extraction solvent and method is dictated by the polarity of the target alkaloids and the nature of the source material.

Protocol: General Extraction of Tetrahydroquinoline Alkaloids from Plant Material

-

Material Preparation: The air-dried and powdered plant material (e.g., seeds, leaves, or bark) is the starting point. A finer powder increases the surface area for extraction.

-

Solvent Extraction: Maceration or Soxhlet extraction with a moderately polar solvent like methanol or ethanol is commonly employed.[9][15] The choice is based on the principle of "like dissolves like"; most alkaloids are soluble in these alcohols.

-

Acid-Base Partitioning (Self-Validating Step): This is a crucial step for the selective isolation of alkaloids.

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atom of the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. This step is self-validating as only basic compounds will remain in the aqueous phase.

-

The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-11 with NH4OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an immiscible organic solvent (e.g., dichloromethane or chloroform).

-

-

Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification: Separating the Components

The crude alkaloid extract is a complex mixture that requires further separation. A combination of chromatographic techniques is typically employed.

Caption: A typical workflow for the chromatographic purification of alkaloids.

Methodology Insights:

-

Column Chromatography: This is the workhorse of purification. Silica gel is commonly used as the stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used as the mobile phase. The separation is based on the differential adsorption of the compounds to the silica.

-

Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring the separation during column chromatography and for identifying fractions containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure compounds, preparative HPLC is often necessary. Reversed-phase columns (e.g., C18) are frequently used.

Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

| Spectroscopic Technique | Information Gained |

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns can give clues about the structure.[9] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[9] |

| ¹³C NMR: Shows the number and types of carbon atoms in the molecule.[9] | |

| 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure. | |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, -NH, C=O).[9] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic conjugation within the molecule, characteristic of the aromatic rings.[9] |

| X-ray Crystallography | When suitable crystals can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.[9][16] |

Future Perspectives and Conclusion

The field of tetrahydroquinoline alkaloids is ripe with opportunities for discovery. The vast untapped biodiversity on our planet, particularly in unique ecosystems, undoubtedly holds a wealth of novel structures waiting to be unearthed. Advances in metabolic engineering and synthetic biology offer the potential to produce these valuable compounds in microbial hosts, overcoming the limitations of natural sourcing.[17][18] As our understanding of the biosynthesis and biological activities of tetrahydroquinoline alkaloids deepens, so too will their potential to be developed into the next generation of therapeutics. This guide serves as a foundational resource to empower researchers to contribute to this exciting and impactful area of natural product science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity | Semantic Scholar [semanticscholar.org]

- 4. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylethylamine alkaloids - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoline

A Note to the Reader: This guide provides a comprehensive analysis of the spectroscopic data for 1,2,3,4-Tetrahydroquinoline . Initial searches for the requested compound, 1,2,3,4-Tetrahydroquinolin-5-ol, did not yield sufficient experimental spectroscopic data from authoritative sources to construct a complete and reliable technical guide. Therefore, to maintain scientific integrity and provide a valuable resource, the focus of this document has been shifted to the well-characterized parent compound, 1,2,3,4-Tetrahydroquinoline. The principles and methodologies described herein can serve as a foundational reference for the analysis of its derivatives.

Introduction

1,2,3,4-Tetrahydroquinoline is a heterocyclic compound that forms the core structure of numerous biologically active molecules and pharmaceutical agents.[1] Its characterization is a critical step in synthetic chemistry and drug development, ensuring the structural integrity and purity of the compound. This guide offers an in-depth exploration of the key spectroscopic techniques used to elucidate the structure of 1,2,3,4-Tetrahydroquinoline: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the interpretation of the spectral data, the underlying principles guiding these interpretations, and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural features of 1,2,3,4-Tetrahydroquinoline, including the aromatic ring, the saturated heterocyclic ring, and the secondary amine, give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectroscopic signals is fundamental to accurate data interpretation.

Caption: Correlation between the molecular structure and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecule's connectivity can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,2,3,4-Tetrahydroquinoline provides a wealth of information about the different proton environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H |

| ~6.94 | t | 1H | Ar-H |

| ~6.59 | t | 1H | Ar-H |

| ~6.46 | d | 1H | Ar-H |

| ~3.80 | br s | 1H | N-H |

| ~3.29 | t | 2H | C2-H₂ |

| ~2.76 | t | 2H | C4-H₂ |

| ~1.94 | m | 2H | C3-H₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from available sources.[2]

Interpretation and Causality:

-

Aromatic Protons (6.4-7.0 ppm): The four protons on the benzene ring appear in the aromatic region of the spectrum. Their distinct chemical shifts and splitting patterns (doublets and triplets) are a result of their coupling with neighboring aromatic protons. The electron-donating effect of the fused amino-alicyclic ring influences the shielding of these protons, causing them to appear at slightly different frequencies.

-

N-H Proton (~3.80 ppm): The proton attached to the nitrogen atom typically appears as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

-

C2-H₂ Protons (~3.29 ppm): These methylene protons are adjacent to the nitrogen atom, which deshields them, causing them to resonate at a higher chemical shift compared to the other aliphatic protons. They appear as a triplet due to coupling with the C3-H₂ protons.

-

C4-H₂ Protons (~2.76 ppm): These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the C3-H₂ protons.

-

C3-H₂ Protons (~1.94 ppm): These methylene protons are the most shielded of the aliphatic protons and appear as a multiplet due to coupling with both the C2-H₂ and C4-H₂ protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~144.8 | C8a |

| ~129.4 | C7 |

| ~126.7 | C5 |

| ~121.5 | C4a |

| ~117.1 | C6 |

| ~114.2 | C8 |

| ~42.3 | C2 |

| ~27.1 | C4 |

| ~22.4 | C3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from available sources.[3]

Interpretation and Causality:

-

Aromatic Carbons (114-145 ppm): The six carbons of the benzene ring appear in the downfield region of the spectrum. The quaternary carbons (C4a and C8a) can be distinguished from the protonated carbons by their generally lower intensity and lack of signal in a DEPT-90 experiment. The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons (22-43 ppm): The three carbons of the saturated ring appear in the upfield region. The C2 carbon, being directly attached to the nitrogen, is the most deshielded of the three. The C3 and C4 carbons have chemical shifts typical for sp³ hybridized carbons in a cyclic system.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,2,3,4-Tetrahydroquinoline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 | N-H stretch | Secondary Amine |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1320 | C-N stretch | Aromatic Amine |

| ~750 | C-H bend | Ortho-disubstituted Aromatic |

Note: Peak positions are approximate. The data is a representative compilation from available sources.[4][5]

Interpretation and Causality:

-

N-H Stretch (~3400 cm⁻¹): The sharp to moderately broad peak in this region is characteristic of the N-H stretching vibration of a secondary amine.

-

C-H Stretches (~3050-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those below 3000 cm⁻¹ are from the C-H stretches of the aliphatic portion of the molecule.

-

Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-N Stretch (~1320 cm⁻¹): This peak corresponds to the stretching vibration of the carbon-nitrogen bond of the aromatic amine.

-

C-H Bend (~750 cm⁻¹): The strong absorption in this region is indicative of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of liquid 1,2,3,4-Tetrahydroquinoline directly onto the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Key Data:

Interpretation and Causality:

The mass spectrum of 1,2,3,4-Tetrahydroquinoline will show a molecular ion peak at an m/z value corresponding to its molecular weight (133.19 g/mol ).[7] The fragmentation pattern is key to confirming the structure.

Caption: A simplified fragmentation pathway for 1,2,3,4-Tetrahydroquinoline.

A prominent fragmentation pathway involves the loss of a hydrogen radical from the molecular ion to form a stable, conjugated system, resulting in the base peak at m/z = 132.[2] This is a characteristic fragmentation for this type of cyclic amine. Further fragmentation of the ring system can also occur, but the [M-H]⁺ peak is typically the most abundant.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)

-

Sample Introduction:

-

Prepare a dilute solution of 1,2,3,4-Tetrahydroquinoline in a volatile solvent (e.g., dichloromethane, methanol).

-

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC).

-

-

Gas Chromatography:

-

The sample is vaporized and separated on a GC column.

-

The retention time is used to confirm the separation of the analyte.

-

-

Ionization (Electron Impact - EI):

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of 1,2,3,4-Tetrahydroquinoline. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. The methodologies and interpretative strategies outlined in this guide provide a solid framework for researchers and scientists working with this important heterocyclic scaffold.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11NO). Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 1,2,3,4-Tetrahydro-5-isoquinolinol. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

-

S. A. V. S. K. L. G. T. P. S. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14759–14790. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29.

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

- Singh, F. V., et al. (2021). Synthesis, spectral characterization and photophysical studies of tetrahydroquinolines. Journal of Molecular Structure, 1225, 129206.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 3. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

- 4. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]

- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 1,2,3,4-Tetrahydroquinolin-5-ol Derivatives

Foreword: The Strategic Importance of the 5-Hydroxy-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and pharmaceutical agents.[1] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework ideal for precise interactions with biological targets. The introduction of a hydroxyl group at the C-5 position further enhances its value, creating a focal point for hydrogen bonding, a critical determinant of drug-receptor interactions. This phenolic moiety not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for generating extensive libraries of novel derivatives. This guide provides an in-depth exploration of robust and innovative synthetic strategies to access this valuable chemical space, designed for researchers and professionals in drug development.

Core Synthetic Philosophies: Retrosynthesis and Mechanistic Considerations

The synthesis of 1,2,3,4-tetrahydroquinolin-5-ol derivatives can be approached from two primary strategic directions: the functionalization of a pre-existing quinoline core or the de novo construction of the bicyclic system. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction sequence.

-

Strategy A: Reduction of a Pre-formed Aromatic System. This is the most direct route, involving the selective hydrogenation of the nitrogen-containing ring of a corresponding 5-hydroxyquinoline precursor. Its efficiency is highly dependent on the choice of catalyst and reaction conditions to avoid over-reduction of the carbocyclic ring.

-

Strategy B: De Novo Ring Construction via Cyclization. These methods offer greater flexibility in introducing diversity. Domino reactions, for instance, allow for the assembly of complex structures from simple acyclic precursors in a single operation, embodying principles of green chemistry by minimizing intermediate isolation and waste.[1][2]

The following diagram illustrates these divergent strategic pathways.

Caption: High-level retrosynthetic analysis for this compound derivatives.

Strategy A: Selective Reduction of 5-Hydroxyquinolines

The catalytic hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydroquinoline derivatives is a well-established and powerful transformation.[3] The primary challenge lies in achieving selective reduction of the pyridine ring while preserving the phenolic hydroxyl group and the aromaticity of the benzene ring.

Mechanism and Catalyst Selection

Heterogeneous catalytic hydrogenation typically involves the use of transition metals such as Palladium (Pd), Platinum (Pt), or Iridium (Ir) on a solid support (e.g., carbon).[4][5] The quinoline substrate adsorbs onto the catalyst surface, where dissociatively adsorbed hydrogen atoms are transferred to the N-heterocyclic ring.

The choice of catalyst and solvent is paramount.

-

Palladium on Carbon (Pd/C): Often the catalyst of choice for its high activity and selectivity under mild conditions (low pressure and temperature).[1]

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, often used in acidic media like acetic acid, which can facilitate the reduction of aromatic systems.[4] Care must be taken to control conditions to prevent over-reduction.

-

Iridium-based Catalysts: Have shown excellent regioselectivity for the hydrogenation of the nitrogen-containing ring in quinoline derivatives.[5]

The presence of the acidic phenol at C-5 can sometimes complicate hydrogenation. While many reductions proceed without issue, substrates with particularly sensitive groups may require protection of the hydroxyl moiety (e.g., as a benzyl ether) prior to reduction, followed by a deprotection step.[6]

Caption: Workflow and simplified mechanism for catalytic hydrogenation of quinolines.

Experimental Protocol: Catalytic Hydrogenation of 5-Hydroxyquinoline

This protocol describes a standard procedure for the synthesis of the parent this compound.

Materials:

-

5-Hydroxyquinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus or similar

-

Celite or filter paper

Procedure:

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-hydroxyquinoline (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate). Caution: Pd/C can be pyrophoric.

-

Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the substrate completely.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times to remove air.

-

Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Strategy B: De Novo Synthesis via Domino Reactions

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates.[1] This approach is particularly powerful for constructing the THQ skeleton from acyclic precursors, offering high atom economy and operational simplicity.[7]

Reductive Cyclization of ortho-Nitroaryl Precursors

A versatile domino strategy involves the reductive cyclization of ortho-nitroaryl compounds bearing a three-carbon side chain with a terminal electrophile (e.g., ketone, aldehyde, or ester).[1]

The Causality Chain:

-

Nitro Group Reduction: The process is initiated by the reduction of the nitro group to an aniline. This is commonly achieved using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents (e.g., Fe/AcOH).[1]

-

Intramolecular Cyclization: The newly formed nucleophilic amine immediately attacks the pendant electrophilic side chain.

-

Imine/Enamine Formation & Reduction: This intramolecular condensation forms a cyclic imine or enamine intermediate.

-

Final Reduction: Under the same reductive conditions, this intermediate is reduced to the final, stable 1,2,3,4-tetrahydroquinoline product.

This sequence allows for the installation of substituents at the C2, C3, and C4 positions based on the structure of the starting side chain.

Caption: Logical workflow of a domino reductive cyclization for THQ synthesis.

Experimental Protocol: Domino Synthesis of a 2,4-Disubstituted-1,2,3,4-Tetrahydroquinolin-5-ol

This protocol is a representative example adapted from domino strategies reported in the literature.[1]

Materials:

-

1-(3-Hydroxy-2-nitrophenyl)-4-phenylbut-3-en-1-one (or similar precursor)

-

5% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus

Procedure:

-

Precursor Synthesis: The starting nitro-chalcone derivative is typically synthesized via an aldol or Claisen-Schmidt condensation between a substituted 2-nitroacetophenone and an appropriate aldehyde.

-

Vessel Setup: In a procedure analogous to Protocol 2.2, charge a hydrogenation vessel with the nitro-precursor (1.0 eq), 5% Pd/C (5-10 mol%), and methanol.

-

Reductive Cyclization: Seal the vessel, purge with H₂, and pressurize to 50-100 psi. Stir vigorously at room temperature. The initial reduction of the nitro group and the alkene is typically rapid, followed by the cyclization and final reduction cascade.

-

Monitoring: Monitor the reaction for the disappearance of the starting material and intermediates by TLC or LC-MS. The reaction may take 12-48 hours to go to completion.

-

Work-up and Purification: Following the procedure in Protocol 2.2, vent the system, filter off the catalyst, and concentrate the solvent. The crude product is then purified by silica gel chromatography to isolate the desired substituted this compound derivative.

Quantitative Data and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes expected analytical data for the parent compound, this compound.

| Property | Expected Value / Observation |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.9 (s, 1H, OH), ~6.7 (t, 1H, Ar-H), ~6.1 (d, 1H, Ar-H), ~6.0 (d, 1H, Ar-H), ~5.5 (s, 1H, NH), ~3.1 (t, 2H, CH₂-N), ~2.5 (t, 2H, Ar-CH₂), ~1.7 (m, 2H, CH₂-CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~153.0, 145.0, 128.0, 115.0, 110.0, 105.0, 42.0, 27.0, 22.0 |

| Mass Spec (ESI+) | m/z = 150.09 [M+H]⁺ |

Note: Exact chemical shifts (δ) may vary depending on the solvent and concentration.

References

-

Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021-03-29. Available from: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016. Available from: [Link]

-

Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available from: [Link]

-

Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2011. Available from: [Link]

-

Al-Hadedi, A. A. M., et al. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Chinese Chemical Society. 2013. Available from: [Link]

-

Semantic Scholar. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

-

ResearchGate. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

-

OUCI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). Available from: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

-

Ábrahámi, R. A., et al. A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. CORE. 2018-03-22. Available from: [Link]

-

Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. 2022. Available from: [Link]

-

THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology. Available from: [Link]

-

ResearchGate. Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. Available from: [Link]

-

Warsitz, M., & Doye, S. Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. ResearchGate. Available from: [Link]

-

Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry. RSC Publishing. Available from: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available from: [Link]

-

Chemical Science. rsc.li/chemical-science. Available from: [Link]

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2008-04-15. Available from: [Link]

-

Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. ResearchGate. Available from: [Link]

-

Synthesis of novel tetrahydroquinolin-5(1H)-ones 4a–l. ResearchGate. Available from: [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances. 2024-02-16. Available from: [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions | Semantic Scholar [semanticscholar.org]

- 3. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GT Digital Repository [repository.gatech.edu]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Stability and Storage of 1,2,3,4-Tetrahydroquinolin-5-ol

This guide provides a comprehensive overview of the chemical stability of 1,2,3,4-Tetrahydroquinolin-5-ol, a critical heterocyclic compound with applications in medicinal chemistry and drug development. Understanding its stability profile is paramount for ensuring the integrity, potency, and safety of research and development activities. This document will delve into the intrinsic chemical liabilities of the molecule, potential degradation pathways, recommended storage conditions, and robust analytical methodologies for stability assessment.

Introduction to this compound: A Molecule of Interest

This compound, a derivative of tetrahydroquinoline, possesses a unique structural combination of a secondary aromatic amine fused to a cyclic alkylamine, with a phenolic hydroxyl group on the aromatic ring. This arrangement of functional groups confers specific chemical properties that are key to its biological activity but also render it susceptible to particular degradation pathways. Its role as a scaffold in the development of novel therapeutic agents necessitates a thorough understanding of its stability to ensure reproducible experimental results and to define appropriate handling and storage protocols.

The Chemical Vulnerabilities: Understanding the "Why" Behind Degradation

The stability of this compound is primarily dictated by two key structural motifs: the phenolic hydroxyl group and the secondary amine within the tetrahydroquinoline ring system.

The Phenolic Moiety: A Double-Edged Sword

The hydroxyl group attached to the aromatic ring makes this compound a phenol. Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[1][2] This process, while beneficial in some contexts, highlights the inherent reactivity of the phenolic -OH group and its susceptibility to oxidation.

The primary mechanism of antioxidant action for phenols involves either hydrogen atom transfer (HAT) or single electron transfer (SET).[3] In the presence of oxidizing agents, light, or metal ions, the phenolic hydroxyl group can be oxidized to a phenoxy radical. This radical is resonance-stabilized, but it can participate in further reactions, leading to the formation of colored degradation products, such as quinones, and potentially polymerization.[4]

The Secondary Amine: A Nucleophilic Center Prone to Oxidation

The nitrogen atom in the tetrahydroquinoline ring is a secondary amine, which is nucleophilic and also susceptible to oxidation. Aromatic amines can undergo oxidation to form various products, including N-oxides and hydroxylamines.[5] The presence of the electron-donating hydroxyl group on the aromatic ring can further activate the molecule towards oxidative degradation.

Potential Degradation Pathways

Based on the chemical functionalities of this compound, several degradation pathways can be anticipated under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage conditions.[6]

Oxidative Degradation

Oxidation is the most probable degradation pathway for this compound. Exposure to atmospheric oxygen, oxidizing agents (e.g., peroxides), or even light can trigger oxidative degradation. The phenolic hydroxyl group is particularly prone to oxidation, potentially leading to the formation of a quinone-type structure. The secondary amine can also be oxidized.

Diagram: Postulated Oxidative Degradation Pathway of this compound

Caption: Postulated oxidative degradation of this compound.

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.[7] For quinoline derivatives, photodegradation can lead to hydroxylation of the aromatic ring or other complex rearrangements.[7] Given the phenolic nature of this compound, photolytic stress is a significant concern, likely exacerbating oxidative degradation.[8]

pH-Dependent Degradation

The stability of this compound is expected to be pH-dependent.[9] In acidic conditions, the secondary amine will be protonated, which might offer some protection against oxidation of the nitrogen atom. However, acidic conditions can also catalyze other reactions. In alkaline conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, and therefore, the degradation rate is expected to increase significantly at higher pH.[10]

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential.

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, ideally at 2-8 °C for short-term and -20 °C for long-term storage. | Lower temperatures decrease the rate of chemical reactions, including oxidation.[11] |

| Light | Store in amber or opaque containers to protect from light. | Prevents photodegradation and light-catalyzed oxidation.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby preventing oxidative degradation.[12] |

| Container | Use well-sealed containers made of inert materials (e.g., glass). | Prevents contamination and exposure to air and moisture. |

| pH | For solutions, maintain a slightly acidic to neutral pH (if compatible with the intended application). | Minimizes the formation of the highly reactive phenoxide ion at alkaline pH. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of this compound requires a well-designed forced degradation study followed by long-term stability testing under recommended storage conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[13] This information is vital for the development of a stability-indicating analytical method.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

Photostability Testing: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14] A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating analytical method, such as UPLC-MS/MS.